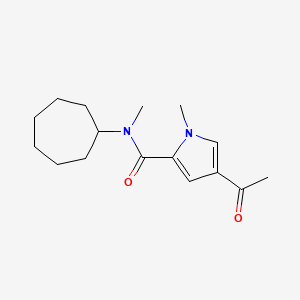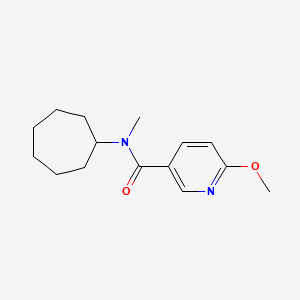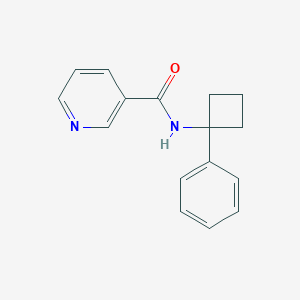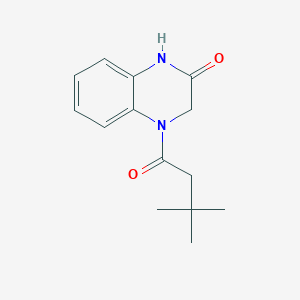
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CPP, and it has been found to have a range of biochemical and physiological effects that make it an interesting subject for further study.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is not fully understood. However, it is believed that this compound acts on the cannabinoid receptor type 1 (CB1) in the brain and spinal cord. This receptor is involved in the regulation of pain and inflammation, and the activation of CB1 by CPP may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. These effects include analgesia, anti-inflammation, and hypothermia. CPP has also been found to have anxiolytic and anticonvulsant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide in lab experiments is its potential as a novel analgesic and anti-inflammatory drug. This compound has been found to have potent analgesic and anti-inflammatory effects in animal studies, making it an interesting subject for further study.
However, one of the limitations of using CPP in lab experiments is its potential for abuse. This compound has been found to have psychoactive effects, and its use may be restricted due to its potential for abuse.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide. One potential direction is the development of novel analgesic and anti-inflammatory drugs based on CPP. Another potential direction is the study of the mechanism of action of this compound and its potential interactions with other receptors in the brain and spinal cord.
Conclusion
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is a chemical compound that has potential applications in various scientific research fields. This compound has been found to have potent analgesic and anti-inflammatory effects, making it an interesting subject for further study. While there are limitations to its use in lab experiments, the potential benefits of studying this compound are significant, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide involves the reaction of 1-phenylcyclobutanecarboxylic acid with thionyl chloride to form 1-chlorocyclobutane. This intermediate is then reacted with methyl hydrazine to form 1-methylcyclobutyl hydrazine. Finally, this compound is reacted with 4-carboxamidopyrazole to form 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide has been found to have potential applications in various scientific research fields. One of the most significant applications of this compound is in the study of pain and inflammation. CPP has been found to have analgesic and anti-inflammatory properties, making it an interesting subject for further study in the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-11-12(10-16-18)14(19)17-15(8-5-9-15)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSEOUYUQYXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)


![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
